molecular formula C13H14N2O B13135051 5-(1,8-Naphthyridin-2-yl)pentanal

5-(1,8-Naphthyridin-2-yl)pentanal

Cat. No.: B13135051
M. Wt: 214.26 g/mol
InChI Key: VRIXIZAAQQRMCV-UHFFFAOYSA-N
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Description

5-(1,8-Naphthyridin-2-yl)pentanal is a chemical compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of the naphthyridine moiety in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,8-Naphthyridin-2-yl)pentanal typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1,8-Naphthyridin-2-yl)pentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(1,8-Naphthyridin-2-yl)pentanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,8-Naphthyridin-2-yl)pentanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,8-Naphthyridin-2-yl)pentanal is unique due to its specific arrangement of nitrogen atoms and the presence of the pentanal group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-(1,8-naphthyridin-2-yl)pentanal

InChI

InChI=1S/C13H14N2O/c16-10-3-1-2-6-12-8-7-11-5-4-9-14-13(11)15-12/h4-5,7-10H,1-3,6H2

InChI Key

VRIXIZAAQQRMCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCCC=O

Origin of Product

United States

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